2-(But-3-YN-1-YL)hexa-3,4-dien-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(But-3-YN-1-YL)hexa-3,4-dien-1-OL is an organic compound characterized by the presence of both an alkyne and an allene functional group. This unique structure makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-YN-1-YL)hexa-3,4-dien-1-OL typically involves the reduction of propynyl halides. This method has been successfully used to synthesize similar allenic alcohols such as hexa-3,4-dien-1-ol and penta-2,3-dien-1-ol . The reaction conditions often require a palladium catalyst and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(But-3-YN-1-YL)hexa-3,4-dien-1-OL can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.
Scientific Research Applications
2-(But-3-YN-1-YL)hexa-3,4-dien-1-OL has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(But-3-YN-1-YL)hexa-3,4-dien-1-OL exerts its effects involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in a range of chemical reactions, influencing different pathways and processes. For example, its alkyne group can undergo cycloaddition reactions, forming new ring structures that can interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
3-Butyn-1-ol: An alkyne alcohol with similar reactivity but lacks the allene group.
Hexa-3,4-dien-1-ol: An allene alcohol without the alkyne group.
Penta-2,3-dien-1-ol: Another allene alcohol with a different carbon chain length.
Uniqueness
2-(But-3-YN-1-YL)hexa-3,4-dien-1-OL is unique due to the presence of both an alkyne and an allene group in the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
491862-66-9 |
---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
InChI |
InChI=1S/C10H14O/c1-3-5-7-10(9-11)8-6-4-2/h1,4,8,10-11H,5,7,9H2,2H3 |
InChI Key |
KDLAFFUBQNMBIU-UHFFFAOYSA-N |
Canonical SMILES |
CC=C=CC(CCC#C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.